Molecular Weight and Lipophilicity Differentiation vs. 3,5-Dimethylpyrazole Analog
The target compound (CAS 1286725-64-1) exhibits a 28.07 Da lower molecular weight and a calculated 1.06 logP compared to its closest commercially available analog, the 3,5-dimethylpyrazole derivative (CAS 1286728-14-0; MW 332.47 g/mol) [1]. The lower MW and logP of the target compound place it more favorably within Lipinski's Rule of 5 space for CNS drug design (MW < 400, logP < 5), with a Topological Polar Surface Area (TPSA) of 40.85 Ų, which is below the 60 Ų threshold often associated with blood-brain barrier penetration [1]. In contrast, the dimethyl analog possesses a higher MW (332.47 g/mol) and a predicted higher logP due to the addition of two methyl groups, potentially altering its ADME profile .
| Evidence Dimension | Physicochemical Properties: Molecular Weight, Calculated logP, TPSA |
|---|---|
| Target Compound Data | MW: 304.41 g/mol; clogP: 1.06; TPSA: 40.85 Ų |
| Comparator Or Baseline | 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1286728-14-0); MW: 332.47 g/mol; clogP and TPSA not publicly available but predicted higher due to methyl additions |
| Quantified Difference | MW difference: -28.07 g/mol; clogP difference: -Δ (more hydrophilic); TPSA: 40.85 Ų (< 60 Ų CNS threshold). |
| Conditions | In silico prediction; computed properties sourced from chemical structure databases. |
Why This Matters
The lower molecular weight and more favorable lipophilicity profile suggest that the target compound may offer superior brain penetration potential and better compliance with CNS drug-likeness rules compared to the bulkier dimethyl analog, influencing procurement decisions for neuroscience-focused research programs.
- [1] sildrug.ibb.waw.pl. Draw a structure: C15H20N4OS. Accessed 2026. View Source
